molecular formula C10H11NO3S B2488353 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid CAS No. 147648-56-4

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid

Cat. No.: B2488353
CAS No.: 147648-56-4
M. Wt: 225.26
InChI Key: YNWVGKGWWOCMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C10H11NO3S and its molecular weight is 225.26. The purity is usually 95%.
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Scientific Research Applications

Role in Plant Defense Mechanisms

Recent studies have highlighted the significance of Pyrroline-5-carboxylate (P5C), a compound related to the metabolic pathways involving pyrrolidine derivatives like 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid, in plant defense. P5C, an intermediate in proline biosynthesis and catabolism, plays a crucial role in plants, especially under conditions of pathogen infection and abiotic stress. Research indicates that P5C synthesized in mitochondria contributes to resistance against pathogens through R-gene-mediated and non-host resistance mechanisms. This involves the activation of the salicylic acid-dependent pathway, reactive oxygen species (ROS) production, and hypersensitive response (HR)-associated cell death, suggesting a complex regulation of P5C levels in plant cells during pathogen infection (Qamar, Mysore, & Senthil-Kumar, 2015).

Tautomerism and Molecular Interactions

The study of tautomeric equilibria, particularly in nucleic acid bases, provides insights into the molecular interactions that could affect the stability and behavior of related compounds such as this compound. The research explores how environmental interactions influence the tautomeric stability of nucleic acid bases, offering a broader understanding of molecular behavior that could be applicable to studying the stability and interactions of pyrrolidine derivatives (Person et al., 1989).

Synthesis and Applications of Pyrano[2,3-d]pyrimidine Scaffolds

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to the structural framework of this compound, has been extensively researched for its medicinal and pharmaceutical significance. This review covers synthetic pathways and the application of hybrid catalysts in developing these scaffolds, highlighting the role of such compounds in advancing the development of lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023).

Enzymatic Decarboxylation Catalysis

Enzymatic decarboxylation, involving compounds similar to this compound, plays a significant role in various biochemical processes. This review compares decarboxylases acting on different substrates, providing insights into the mechanisms underlying enzymatic decarboxylation and highlighting its importance in biochemical pathways and potential therapeutic applications (Jordan & Patel, 2013).

Mechanism of Action

The mechanism of action of 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid is not well-documented. It is used for research and development purposes .

Safety and Hazards

The safety and hazards of 5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxylic acid are not well-documented. It is advised to handle this compound with care and use appropriate safety measures .

Properties

IUPAC Name

5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9-4-3-8(10(13)14)11(9)6-7-2-1-5-15-7/h1-2,5,8H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVGKGWWOCMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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